N-([1,1'-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide
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Overview
Description
N-([1,1’-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide is a synthetic organic compound that belongs to the class of isonicotinamides This compound is characterized by the presence of a biphenyl group, a methoxyethoxy group, and an isonicotinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide typically involves the following steps:
Formation of the biphenyl intermediate: The biphenyl intermediate can be synthesized through a Suzuki coupling reaction between a halogenated biphenyl and a boronic acid derivative.
Introduction of the methoxyethoxy group: The biphenyl intermediate is then reacted with a suitable reagent, such as 2-methoxyethanol, under basic conditions to introduce the methoxyethoxy group.
Formation of the isonicotinamide moiety: The final step involves the reaction of the intermediate with isonicotinoyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
Industrial production methods for N-([1,1’-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide would likely involve optimization of the synthetic routes mentioned above to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-([1,1’-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-([1,1’-biphenyl]-2-yl)isonicotinamide: Lacks the methoxyethoxy group.
2-(2-methoxyethoxy)isonicotinamide: Lacks the biphenyl group.
N-([1,1’-biphenyl]-2-yl)-2-ethoxyisonicotinamide: Has an ethoxy group instead of a methoxyethoxy group.
Uniqueness
N-([1,1’-biphenyl]-2-yl)-2-(2-methoxyethoxy)isonicotinamide is unique due to the presence of both the biphenyl and methoxyethoxy groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-(2-methoxyethoxy)-N-(2-phenylphenyl)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c1-25-13-14-26-20-15-17(11-12-22-20)21(24)23-19-10-6-5-9-18(19)16-7-3-2-4-8-16/h2-12,15H,13-14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRURPDYHDQBAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=CC(=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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